molecular formula C22H19NO2 B290320 2-benzoyl-N-(4-methylbenzyl)benzamide

2-benzoyl-N-(4-methylbenzyl)benzamide

Cat. No.: B290320
M. Wt: 329.4 g/mol
InChI Key: FHZSICBWTIHXMM-UHFFFAOYSA-N
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Description

2-Benzoyl-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzoyl group at the 2-position and a 4-methylbenzyl group attached to the nitrogen atom. Benzamides are typically synthesized via condensation reactions between acyl chlorides and amines or through hydrazide intermediates . Such compounds are often explored for biological activities, including enzyme inhibition (e.g., hyaluronidase, dihydrofolate reductase) and antimicrobial effects .

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

2-benzoyl-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C22H19NO2/c1-16-11-13-17(14-12-16)15-23-22(25)20-10-6-5-9-19(20)21(24)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,23,25)

InChI Key

FHZSICBWTIHXMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-benzoyl-N-(4-methylbenzyl)benzamide with analogs differing in substituents, synthesis routes, and biological activities.

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-methylbenzyl group in the target compound likely enhances lipophilicity compared to the 4-methoxybenzyl analog (), which may reduce metabolic stability due to the electron-donating methoxy group .

Synthetic Efficiency :

  • Hydrazide derivatives (e.g., compound 12 in ) exhibit lower yields (36%) compared to N-methylated analogs (84%), suggesting steric or electronic challenges in hydrazide formation .
  • Ultrasound-assisted synthesis () reduces reaction times for similar benzamides by 50–70% compared to conventional reflux, though yields remain comparable .

Key Observations:

Enzyme Inhibition :

  • Lipophilicity correlates with hyaluronidase inhibition (). The 4-methyl group in the target compound may enhance activity compared to polar substituents (e.g., methoxy) .
  • Conversely, 4-methylbenzyl groups in DNA gyrase inhibitors () show weak activity, implying target-specific steric constraints .

Pharmacological Potential: Benzamide scaffolds (e.g., mGlu5 PAMs in ) demonstrate nanomolar potency, highlighting the versatility of benzamide backbones in drug discovery .

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